4-(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c18-17(19,20)15-10-16(22-11-21-15)23-4-6-24(7-5-23)28(25,26)13-1-2-14-12(9-13)3-8-27-14/h1-2,9-11H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRXMRAJNJYHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex heterocyclic molecule that presents significant potential in medicinal chemistry. Its unique structure incorporates multiple pharmacophoric elements, including a pyrimidine core, a piperazine moiety, and a sulfonyl group attached to a dihydrobenzofuran. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and structural comparisons with related compounds.
Chemical Structure
The compound features several important structural components:
- Pyrimidine Core : A six-membered aromatic ring containing two nitrogen atoms.
- Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms.
- Sulfonyl Group : Enhances solubility and biological activity.
- Trifluoromethyl Group : Often associated with increased lipophilicity and biological activity.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C18H19N7O3S |
| Molecular Weight | 413.46 g/mol |
| CAS Number | 1798517-01-7 |
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For example, derivatives of pyrimidine and triazole have shown promising anticancer properties due to their ability to interfere with cellular proliferation pathways. The specific compound may also target key enzymes involved in cancer progression.
Antimicrobial Activity
The presence of the sulfonamide and piperazine groups suggests potential antimicrobial properties. Compounds with similar structural features have been documented to possess activity against various bacterial strains and fungi. This could indicate a broad-spectrum antimicrobial potential for the compound.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
- Selective Binding Profiles : Interaction studies reveal that structurally similar compounds can exhibit selective binding to biological targets, which may enhance their therapeutic efficacy.
Study 1: Anticancer Activity
In a study examining pyrimidine derivatives, compounds with structural similarities to the target molecule were evaluated for their cytotoxic effects on human cancer cell lines. Results demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
A series of sulfonamide-piperazine derivatives were tested against common bacterial pathogens. The results showed that these compounds exhibited significant antibacterial activity, suggesting that the target compound may also possess similar properties .
Comparative Analysis
To better understand the unique characteristics of This compound , it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrimidinone Derivatives | Contains pyrimidine core | Antiviral, anticancer |
| Triazole-Pyrimidines | Triazole fused with pyrimidine | Antifungal, enzyme inhibitors |
| Sulfonamide-Piperazines | Piperazine linked to sulfonamide | Antimicrobial |
The unique combination of dihydrobenzofuran sulfonamide with piperazine and triazole distinguishes this compound from others, potentially leading to novel therapeutic strategies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound’s uniqueness lies in its 2,3-dihydrobenzofuran sulfonyl-piperazine substituent, which distinguishes it from other sulfonylated piperazine-pyrimidine derivatives. Below is a comparative analysis with structurally related compounds from the provided evidence:
Table 1: Substituent Comparison of Sulfonylated Piperazine-Pyrimidine Derivatives
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 2,3-dihydrobenzofuran moiety in the target compound likely increases lipophilicity (logP ~3.5–4.0) compared to benzylsulfonyl analogs (logP ~2.8–3.2) , favoring membrane permeability.
- Metabolic Stability : The trifluoromethyl group on pyrimidine enhances resistance to oxidative metabolism, similar to CAS 1171686-65-9 . However, the dihydrobenzofuran ring may introduce susceptibility to cytochrome P450-mediated oxidation at the ether linkage.
- Solubility : Sulfonylated piperazines generally exhibit moderate aqueous solubility (~10–50 µM), but the bulky dihydrobenzofuran group may reduce solubility compared to smaller substituents like benzyl .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, and what are the critical optimization parameters?
Methodological Answer:
- Route Design: Start with modular synthesis of the pyrimidine core (6-(trifluoromethyl)pyrimidine) via cyclocondensation of trifluoromethyl-containing precursors (e.g., β-diketones or amidines). Introduce the piperazine-sulfonyl-dihydrobenzofuran moiety via nucleophilic substitution or Buchwald-Hartwig coupling .
- Key Parameters: Optimize reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of the sulfonylating agent (e.g., 2,3-dihydrobenzofuran-5-sulfonyl chloride) to avoid over-sulfonation. Monitor by TLC/HPLC for intermediate purity .
- Data-Driven Optimization: Use quantum chemical calculations (e.g., DFT) to predict reaction barriers and transition states for sulfonation steps, reducing trial-and-error experimentation .
Q. How should researchers characterize the structural and electronic properties of this compound to confirm synthetic success?
Methodological Answer:
- Spectroscopy: Combine /-NMR to verify substitution patterns, particularly the trifluoromethyl group ( ppm in -NMR) and sulfonyl-piperazine linkage ( ppm for piperazine protons) .
- Mass Spectrometry: Use HRMS (High-Resolution MS) to confirm molecular weight (expected [M+H] ~500–550 Da) and isotopic patterns for sulfur/fluorine .
- X-ray Crystallography: If crystalline, analyze to resolve ambiguities in stereoelectronic effects of the dihydrobenzofuran-piperazine interaction .
Q. What computational tools are suitable for predicting the reactivity of the sulfonyl-piperazine moiety in this compound?
Methodological Answer:
- Reactivity Modeling: Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to map electron density around the sulfonyl group, identifying nucleophilic/electrophilic hotspots .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict stability under varying pH/temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, discrepancies in IC values may arise from membrane permeability differences—use logP/logD calculations (e.g., SwissADME) to correlate lipophilicity with cellular uptake .
- Metabolite Screening: Perform LC-MS/MS to identify active/inactive metabolites in cell lysates vs. cell-free systems .
- Structural Dynamics: Use molecular docking (AutoDock Vina) to assess target binding under varying protonation states (e.g., sulfonyl group pKa ~1.5–2.5) .
Q. What strategies are effective for enhancing the metabolic stability of the trifluoromethyl-pyrimidine core without compromising target affinity?
Methodological Answer:
- Isosteric Replacement: Replace the trifluoromethyl group with a chlorodifluoromethyl or pentafluorosulfanyl group to balance metabolic stability and hydrophobicity .
- Prodrug Design: Mask the sulfonyl group as a phosphonate ester, improving solubility and delaying hepatic clearance .
- In Silico ADMET: Use tools like ADMET Predictor to simulate cytochrome P450 interactions and identify metabolic soft spots .
Q. How can reaction engineering principles improve scalability of the synthesis while minimizing byproducts?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for the sulfonation step to enhance heat/mass transfer and reduce decomposition (residence time <30 min at 90°C) .
- Process Analytical Technology (PAT): Integrate inline FTIR or Raman spectroscopy to monitor intermediate formation in real time, enabling adaptive control of reagent dosing .
- Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound trisamine) to trap excess sulfonyl chloride, reducing purification steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
